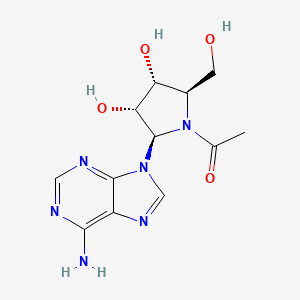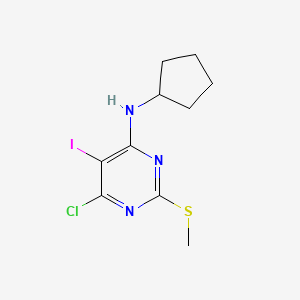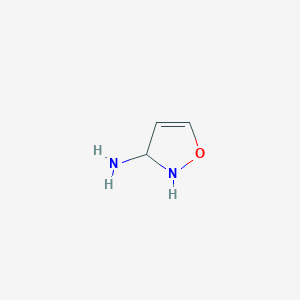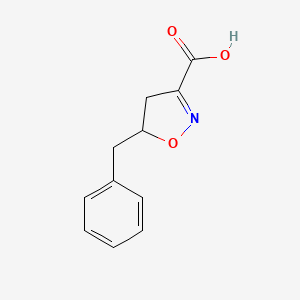
5-Pentyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a pentyl group attached to the nitrogen at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can undergo acylation with acid chlorides to form acylated derivatives.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Substituted-1,3,4-oxadiazol-2-amines.
Reduction: Reduced derivatives of this compound.
Substitution: Acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as energetic compounds.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds non-covalently to the enzyme, blocking the entry into the enzyme gorge and catalytic site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,5-Oxadiazole: Known for its energetic properties and used in the development of new materials.
5-Aryl-1,3,4-oxadiazol-2-amines: These compounds have been studied for their potential as enzyme inhibitors and have shown moderate dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
5-Pentyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Propiedades
Número CAS |
69741-93-1 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
5-pentyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C7H13N3O/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10) |
Clave InChI |
JNSNERZRIHREEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN=C(O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)

![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)

![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)






![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


